Lipophilicity Difference vs. Simple Benzamide
The target compound exhibits a computed XLogP3 of 0.8, compared to a measured/calculated LogP of 1.87 for the des-morpholinosulfonyl analog N-(2-hydroxy-2-phenylethyl)benzamide [1]. This -1.07 log unit difference represents a greater than 10-fold decrease in predicted octanol-water partition coefficient, indicating substantially higher aqueous solubility and reduced membrane permeability for the morpholinosulfonyl derivative.
Comparator LogP 1.87
ΔLogP −1.07
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | N-(2-hydroxy-2-phenylethyl)benzamide: LogP = 1.87 |
| Quantified Difference | ΔLogP = -1.07 |
| Conditions | Computed values: XLogP3 (PubChem) vs. experimental/computed LogP (Hit2Lead). Direct experimental determination in the same laboratory has not been identified. |
Why This Matters
The significant lipophilicity difference directly impacts solubility, permeability, and pharmacokinetic behavior; researchers requiring a more polar benzamide scaffold should select the target compound over the simpler analog.
- [1] PubChem. (2025). N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide: Computed Properties. National Center for Biotechnology Information. View Source
